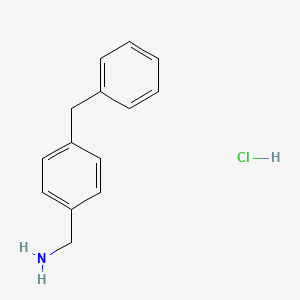![molecular formula C20H25FN2O3S B2813414 N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide CAS No. 317378-00-0](/img/structure/B2813414.png)
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide, also known as DMSA-Fn, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it an interesting subject of study for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on structurally related sulfonamide compounds demonstrates their potential in synthesizing novel antimicrobial agents. For instance, a study focused on synthesizing a series of sulfonamide derivatives showed promising antibacterial and antifungal activities against a variety of pathogens. The molecular modeling within the study highlights the compound's potential interaction and orientation within the active sites of bacterial and fungal enzymes, suggesting a mechanism of action that could be relevant to the compound (Ghorab et al., 2017).
Molecular Structure Analysis
Another aspect of research involves detailed structural analysis through X-ray crystallography and other analytical techniques. For example, studies have elucidated the structures of similar sulfonamide compounds, providing insights into their molecular geometry, intermolecular interactions, and potential reactivity, which are critical for understanding their biological activities and applications in material science (Yu et al., 2004).
Material Science Applications
In the field of material science, derivatives of sulfonamide compounds have been investigated for their potential in developing new materials with specific properties. Research on sulfonated poly(arylene ether sulfone) block copolymers, for instance, highlights the utility of sulfonamide-based compounds in creating materials for fuel-cell applications, demonstrating high proton conductivity and mechanical properties suitable for technological applications (Bae et al., 2009).
Pharmaceutical Research
While excluding direct drug use and dosage details, it's noteworthy that sulfonamide structures are explored for their potential in pharmaceutical development, such as novel cardiac myosin activators for treating systolic heart failure. Studies demonstrate the synthesis and evaluation of sulfonamidophenylethylamide analogues, showing significant positive inotropic effects and selectivity for cardiac myosin, suggesting the relevance of sulfonamide derivatives in medicinal chemistry (Manickam et al., 2019).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-13(2)11-19(20(24)22-17-8-5-14(3)15(4)12-17)23-27(25,26)18-9-6-16(21)7-10-18/h5-10,12-13,19,23H,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFZQVZBMUGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)





![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)